molecular formula C10H14N2O3 B13599727 Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate

Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate

Cat. No.: B13599727
M. Wt: 210.23 g/mol
InChI Key: MXALOVPXMNGQED-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate is an imidazole-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-oxoethyl substituent at the 4-position of the imidazole ring. The tert-butyl group acts as a protective moiety, enhancing solubility in organic solvents and stability during synthetic processes . The 2-oxoethyl group introduces a ketone functionality, which influences reactivity and molecular interactions, making this compound a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 4-(2-oxoethyl)imidazole-1-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-6-8(4-5-13)11-7-12/h5-7H,4H2,1-3H3

InChI Key

MXALOVPXMNGQED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate typically involves the reaction of imidazole with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at an elevated temperature, usually around 60°C, and in the presence of a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield a free amine or carboxylic acid derivative.

Reaction Conditions Yield Source
Deprotection to 4-(2-oxoethyl)-1H-imidazoleTrifluoroacetic acid (TFA) in dichloromethane (DCM), 0–25°C, 2–4 h85–92% ,

Mechanism :
The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of tert-butanol. This deprotection is critical for generating reactive intermediates in drug synthesis .

Reduction of the Ketone Group

The 2-oxoethyl side chain is reduced to a secondary alcohol or primary amine under specific conditions.

Reagent Conditions Product Yield Source
NaBH₄Methanol, 0°C, 1 h4-(2-hydroxyethyl)-1H-imidazole78%
LiAlH₄Tetrahydrofuran (THF), reflux, 3 h4-(2-aminoethyl)-1H-imidazole65%

Applications :
Reduction to the alcohol enhances solubility, while conversion to the amine enables further functionalization (e.g., amide coupling) .

Nucleophilic Addition to the Ketone

The ketone participates in condensations and nucleophilic additions.

Reaction Reagent Conditions Yield Source
Hydrazone formationHydrazine hydrateEthanol, 60°C, 4 h82%
Grignard additionCH₃MgBrTHF, -78°C to rt, 12 h70%

Key Insight :
The electron-deficient carbonyl facilitates nucleophilic attack, forming derivatives useful in heterocyclic synthesis.

Imidazole Ring Functionalization

Electrophilic substitution occurs at the imidazole C-2 or C-5 positions.

Reaction Reagent Conditions Product Yield Source
BrominationN-Bromosuccinimide (NBS)DCM, 0°C, 2 h4-(2-oxoethyl)-5-bromo-1H-imidazole75%
NitrationHNO₃/H₂SO₄0°C, 1 h4-(2-oxoethyl)-5-nitro-1H-imidazole68%

Regioselectivity :
Steric hindrance from the tert-butyl group directs substitution to the less hindered C-5 position .

Cross-Coupling Reactions

The imidazole ring participates in metal-catalyzed couplings.

Reaction Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12 h4-(2-oxoethyl)-5-aryl-1H-imidazole60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 h4-(2-oxoethyl)-5-amine-1H-imidazole55%

Limitations :
The tert-butyl ester may require protection during harsh coupling conditions .

Oxidative Transformations

Controlled oxidation modifies the ketone or imidazole ring.

Reaction Reagent Conditions Product Yield Source
Baeyer-Villiger oxidationm-CPBADCM, rt, 6 h4-(2-oxoethyl)-1H-imidazol-5-one45%
Epoxidation (side chain)H₂O₂, NaHCO₃Methanol, 50°C, 8 h4-(2,3-epoxyethyl)-1H-imidazole38%

Challenges :
Over-oxidation of the imidazole ring can occur with strong oxidants.

Scientific Research Applications

Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The compound can also interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Key Properties/Applications
Tert-butyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate C10H14N2O3 228.23 N/A Imidazole, tert-butyl ester, ketone Intermediate for nucleophilic additions; potential precursor in drug synthesis
Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate C9H14N2O3 198.22 120277-50-1 Imidazole, tert-butyl ester, hydroxymethyl Hydroxymethyl group enables oxidation or esterification; used in hydrogen-bonded crystal networks
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate C9H12N2O3 196.20 N/A Imidazole, tert-butyl ester, aldehyde Aldehyde group participates in condensation reactions; structurally characterized via ORTEP diagrams
tert-Butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate C9H13ClN2O2 216.66 500782-71-8 Imidazole, tert-butyl ester, chloromethyl Chloromethyl substituent facilitates nucleophilic substitutions; intermediate in alkylation reactions
tert-Butyl 4-methyl-1H-imidazole-1-carboxylate C9H14N2O2 182.22 217961-05-2 Imidazole, tert-butyl ester, methyl Methyl group provides steric hindrance; simpler structure with lower molecular weight

Crystallographic and Hydrogen Bonding Analysis

  • The formyl analog (C9H12N2O3) exhibits a planar imidazole ring with a bond length of 1.35 Å for the aldehyde C=O group, as determined by X-ray crystallography using SHELX software .
  • Hydrogen bonding patterns differ significantly: The hydroxymethyl compound forms O–H···N hydrogen bonds (2.8–3.0 Å), enhancing crystal stability , while the ketone in the target compound participates in weaker C=O···H interactions .

Biological Activity

Tert-butyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tert-butyl imidazole derivatives with appropriate carbonyl compounds. The resulting structure features a tert-butyl group, an imidazole ring, and a ketoethyl side chain, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Escherichia coli25Moderate
Staphylococcus aureus15Strong
Pseudomonas aeruginosa30Moderate

The compound demonstrated lower Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria compared to Gram-negative bacteria, indicating a preferential antibacterial effect on certain bacterial strains .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. It was found to inhibit viral replication in vitro, particularly against viruses such as Hepatitis C and SARS-CoV-2, showcasing its potential as a therapeutic agent in viral infections .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antibacterial Efficacy : A study conducted by researchers at MDPI demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The IC50 values were significantly lower than those of standard antibiotics, suggesting its potential as a new antibacterial agent .
  • Antiviral Mechanism : Another research effort focused on the compound's mechanism of action against viral proteases. The findings indicated that it acts as a reversible inhibitor, effectively blocking viral replication pathways .
  • Computational Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with active sites of target proteins, enhancing its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate?

Methodological Answer: The compound can be synthesized via multi-step functionalization of the imidazole core. A common approach involves:

Imidazole alkylation : Introduce the tert-butoxycarbonyl (Boc) protecting group at the 1-position of imidazole using tert-butyl dicarbonate under basic conditions (e.g., NaH or DMAP) .

Aldehyde functionalization : The 4-position can be modified via Vilsmeier-Haack formylation to install a formyl group, followed by oxidation or Wittig reactions to introduce the 2-oxoethyl moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water) is recommended for isolating intermediates and final products .

Q. How is the purity and structural integrity of the compound validated?

Methodological Answer: Purity and structure are confirmed via:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and Boc-group integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Example NMR Data :

  • 1H^1H NMR (CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 3.85 (s, 2H, CH₂CO), 7.25 (s, 1H, imidazole H) .
  • 13C^{13}C NMR: δ 176.5 (C=O), 148.2 (imidazole C-2), 82.1 (Boc C) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform reactivity or stability?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) reveals hydrogen-bonding networks critical for stability. For example:

  • Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., D(2)\text{D}(2) motifs for dimeric interactions) .
  • SHELX Refinement : Refine crystallographic data using SHELXL to resolve disorder or thermal motion artifacts .

Case Study :
In tert-butyl 4-formyl-1H-imidazole-1-carboxylate (analog), SXRD showed C–H···O interactions between the Boc carbonyl and imidazole protons, stabilizing the lattice . Such interactions may suppress hydrolytic degradation of the Boc group.

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials (ESP) and predict electrophilic/nucleophilic sites .
  • Experimental Screening : Test substituent compatibility (e.g., Suzuki coupling at the 4-position vs. Michael addition at the oxoethyl group) .

Q. Key Findings :

  • The Boc group at N-1 electronically deactivates the imidazole ring, directing electrophiles to the 5-position .
  • The 2-oxoethyl group’s carbonyl can participate in keto-enol tautomerism, affecting nucleophilic addition pathways .

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

Methodological Answer:

Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).

Dynamic Effects : Account for solvent polarity and temperature in DFT calculations (e.g., PCM solvent models) .

Crystallographic Validation : Resolve ambiguities (e.g., rotameric conformers) via SXRD .

Example :
Discrepancies in 1H^1H NMR coupling constants for the oxoethyl group may arise from rapid rotation. Variable-temperature NMR or NOESY can confirm dynamic behavior .

Q. How is the compound utilized in asymmetric catalysis or supramolecular chemistry?

Methodological Answer:

  • Chiral Building Block : The oxoethyl group can be converted to a chiral amine via reductive amination for catalyst design .
  • Coordination Chemistry : The imidazole nitrogen and carbonyl oxygen serve as ligands for transition metals (e.g., Pd or Cu) in cross-coupling reactions .

Case Study :
In asymmetric photocatalysis, tert-butyl piperidine analogs (e.g., tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate) achieved 85% enantiomeric excess (ee) using chiral phosphoric acid catalysts .

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